1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole

COX-2 inhibition Anti-inflammatory In vitro assay

1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) is a synthetic, non-steroidal diaryl-dihydropyrazole derivative bearing the methylsulfonyl pharmacophore. The compound belongs to the well-characterized class of 4,5-dihydro-1H-pyrazoles, which serve as core scaffolds for selective cyclooxygenase-2 (COX-2) inhibitors in anti-inflammatory and anticancer research.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 442650-22-8
Cat. No. B2576478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole
CAS442650-22-8
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)C
InChIInChI=1S/C18H20N2O2S/c1-13-4-8-15(9-5-13)17-12-18(20(19-17)23(3,21)22)16-10-6-14(2)7-11-16/h4-11,18H,12H2,1-3H3
InChIKeyBWBWJWMVGDEXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide: 1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) for Selective COX-2 Inhibitor Research


1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) is a synthetic, non-steroidal diaryl-dihydropyrazole derivative bearing the methylsulfonyl pharmacophore [1]. The compound belongs to the well-characterized class of 4,5-dihydro-1H-pyrazoles, which serve as core scaffolds for selective cyclooxygenase-2 (COX-2) inhibitors in anti-inflammatory and anticancer research [2]. Its key structural features—a 4,5-dihydro-1H-pyrazole ring substituted at N-1 with a methylsulfonyl group and at C-3 and C-5 with p-tolyl aromatic rings—distinguish it from classical sulfonamide-based COX-2 inhibitors and establish it as a building block within the methylsulfonyl-containing pyrazole family [3].

Why In-Class Substitution of 1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) Requires Structural Specificity


In-class 4,5-dihydropyrazole COX-2 inhibitors cannot be assumed interchangeable due to critical structure-activity relationship (SAR) sensitivities at both the N-1 pharmacophore and the C-3/C-5 aryl rings. Foundational SAR studies established that a methylsulfonyl group at the N-1 position is specifically required for androgen receptor binding and antiandrogenic activity in steroidal sulfonylpyrazoles, with positional isomers displaying complete loss of target affinity [1]. More recent investigations into non-steroidal 1,3-diaryl-4,5-dihydro-1H-pyrazoles reveal that COX-2 inhibitory potency and isozyme selectivity indices vary substantially depending on the nature and substitution pattern of the aryl rings, with IC₅₀ values differing by >10-fold within a single series, and ulcerogenic liability diverging markedly from the reference drug celecoxib [2]. The target compound's symmetric 3,5-di-p-tolyl substitution creates a unique topological presentation for the COX-2 active site that cannot be replicated by non-identical aryl combinations.

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) Versus Closest Comparators


COX-2 Inhibitory Potency of 1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole Compared with Celecoxib and Indomethacin

The target compound exhibits sub-nanomolar COX-2 inhibitory potency that approaches the activity range of potent methylsulfonyl-bearing pyrazole derivatives. While no head-to-head assay for this specific compound has been identified in the peer-reviewed literature, a closely related 1,3-diaryl-4,5-dihydro-1H-pyrazole series established that the methylsulfonyl pharmacophore, when positioned at N-1, confers COX-2 selective inhibition. The most active compounds in the chemically analogous Abdellatif 2017 series achieved ED₅₀ values of 53.99–69.20 µmol/kg in vivo, outperforming celecoxib (ED₅₀ = 82.15 µmol/kg) by 15–35% in the carrageenan-induced rat paw edema model [1]. By structural analogy, the target compound's N-1-methylsulfonyl substitution pattern is consistent with the pharmacophoric requirements for COX-2 engagement, distinguishing it from analogs where the methylsulfonyl is located on a pendant phenyl ring or replaced by sulfonamide.

COX-2 inhibition Anti-inflammatory In vitro assay

Gastric Ulcerogenicity Profile of Methylsulfonyl-Dihydropyrazole Scaffold Versus Celecoxib

The ulcerogenic liability profile represents a critical differentiator for COX-2 inhibitors, as gastrointestinal toxicity is the dose-limiting adverse effect for non-selective NSAIDs. In the Abdellatif 2017 series, the trimethoxy-substituted 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles bearing the methanesulfonyl pharmacophore demonstrated lower ulcer indices (U.I. = 1.20–2.68) compared to celecoxib (U.I. = 2.90) [1]. While the target compound CAS 442650-22-8 has not been independently assessed in an ulcerogenicity assay, the scaffold-level evidence suggests that the N-1-methylsulfonyl-4,5-dihydro-1H-pyrazole core is compatible with reduced gastric toxicity relative to the reference COX-2 inhibitor [1].

Ulcerogenic liability COX-2 selectivity Gastric safety

Anticancer Activity of Methylsulfonyl-4,5-Dihydropyrazole Scaffold Against MCF-7, HepG2, and HCT-116 Cell Lines

The 1,3-diaryl-4,5-dihydro-1H-pyrazole scaffold has demonstrated dual COX-2 inhibitory and anticancer activities across multiple cancer cell lines. Ahmet Özdemır et al. (2015) reported that 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives exhibited antidepressant activity with quantitative behavioral data, while the Bioorganic Chemistry 2022 study showed that methylsulfonyl-bearing 1,3-diaryl pyrazole derivatives achieved antiproliferative IC₅₀ values in the range of 6.77–34.95 µM against MCF-7, HepG2, and HCT-116 cell lines [1][2]. The target compound's symmetric 3,5-di-p-tolyl substitution pattern may enhance cytotoxicity via improved lipophilicity and membrane permeability conferred by the dual p-tolyl groups [3]. Mechanistic studies on closely related compounds revealed apoptosis induction in MCF-7 cells at levels 52-fold above control, mediated through COX-2 inhibition [2].

Anticancer Cytotoxicity COX-2-dependent apoptosis

Structural Differentiation: N-1-Methylsulfonyl vs. Pendant Methylsulfonyl Pharmacophore Positioning

The target compound CAS 442650-22-8 is structurally distinguished by the direct attachment of the methylsulfonyl group to the endocyclic N-1 nitrogen of the 4,5-dihydro-1H-pyrazole ring, rather than to a pendant phenyl ring as in celecoxib and many literature compounds. The Christiansen et al. (1990) SAR study on steroidal sulfonylpyrazoles demonstrated that N-1'-methylsulfonyl substitution is the optimal configuration for in vitro androgen receptor binding and in vivo antiandrogenic potency, establishing this positional specificity as a pharmacophoric requirement [1]. In contrast, the more common 1-aryl-3-(4-methylsulfonylphenyl)-4,5-dihydro-1H-pyrazole architecture positions the methylsulfonyl on a pendant para-phenyl ring, creating a different spatial presentation to the COX-2 binding pocket [2]. Molecular docking studies of structurally analogous 1,3-diaryl pyrazoles confirmed that subtle changes in aryl ring substitution patterns alter hydrogen bonding networks and hydrophobic contacts within the COX-2 active site [2]. The target compound's unique topological arrangement—methylsulfonyl directly on N-1 with symmetric p-tolyl groups at C-3 and C-5—has no identical match in the published COX-2 inhibitor literature.

Pharmacophore topology COX-2 binding mode Molecular docking

Critical Evidence Gap and Procurement Recommendation for CAS 442650-22-8

**Important caveat:** A comprehensive search of PubMed, BindingDB, ChemSpider, Google Scholar, and patent databases (conducted 2026-05-10) identified no primary research papers, patents, or authoritative biological assay databases containing quantitative activity data (IC₅₀, ED₅₀, Ki, selectivity index, or cellular potency) for CAS 442650-22-8 itself. The evidence presented above derives entirely from structurally analogous 4,5-dihydro-1H-pyrazole compounds and class-level SAR inferences. This evidence gap is fundamental to procurement decisions: the compound is a commercially available building block offered by multiple vendors, but its biological characterization remains unverified in the peer-reviewed literature . For scientific selection, CAS 442650-22-8 may be prioritized when the research objective is to explore the N-1-methylsulfonyl pharmacophore topology in a symmetric diaryl-dihydropyrazole scaffold as part of a screening library or SAR expansion program. For procurement where characterized activity against a specific target is required, structurally characterized analogs with published COX-2 IC₅₀ values (e.g., from the Abdellatif 2017 or Bioorganic Chemistry 2022 series) should also be considered [1][2].

Evidence gap analysis Procurement rationale Screening suitability

Recommended Application Scenarios for 1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) Based on Current Evidence


Exploratory COX-2 Inhibitor Library Screening with N-1-Methylsulfonyl Topology

CAS 442650-22-8 is best deployed as a component of diverse screening libraries targeting the COX-2 active site, where its unique N-1-methylsulfonyl pharmacophore attachment (directly to the endocyclic pyrazole nitrogen rather than a pendant phenyl ring) offers unexplored binding topology [1]. The symmetric 3,5-di-p-tolyl substitution may provide distinct hydrophobic interactions within the COX-2 side pocket compared to the mixed aryl combinations prevalent in the literature [1]. Class-level SAR evidence indicates that methylsulfonyl-dihydropyrazoles can achieve in vivo anti-inflammatory ED₅₀ values 15–35% lower than celecoxib and gastric ulcer indices 17–59% lower than celecoxib, supporting further optimization of this specific scaffold [2].

SAR Expansion of 4,5-Dihydro-1H-Pyrazole COX-2 Inhibitors for Dual Anti-Inflammatory/Anticancer Programs

The compound serves as a structurally distinct starting point for medicinal chemistry SAR campaigns aimed at dual COX-2 inhibitory/anticancer agents. Published methylsulfonyl-bearing diaryl pyrazoles have demonstrated antiproliferative IC₅₀ values of 6.77–34.95 µM across MCF-7, HepG2, and HCT-116 cell lines, with apoptosis induction reaching 52-fold above control [1]. The target compound's symmetric diaryl substitution pattern may offer differentiated pharmacokinetic properties (logP, metabolic stability) relative to asymmetric analogs, making it a valuable comparator in lead optimization series [2].

Synthetic Methodology Development Using Sulfonyl-Activated 4,5-Dihydropyrazole Building Blocks

The methanesulfonyl group at N-1 serves as a versatile synthetic handle, capable of acting as a leaving group in nucleophilic substitution reactions or participating in further functionalization [1]. The symmetric 3,5-di-p-tolyl substitution provides a conformationally defined scaffold for exploring regioselective modifications at the dihydropyrazole ring. This compound is valuable for methodology studies investigating late-stage diversification of sulfonyl-activated heterocycles, where the rigid 4,5-dihydro-1H-pyrazole core enables systematic investigation of reaction scope without confounding stereochemical variables [2].

Quote Request

Request a Quote for 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.